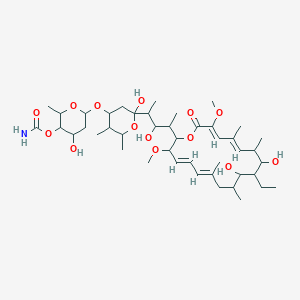

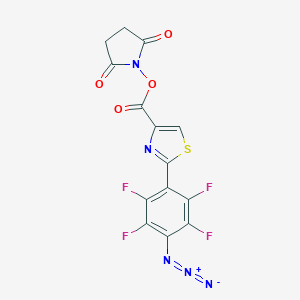

Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

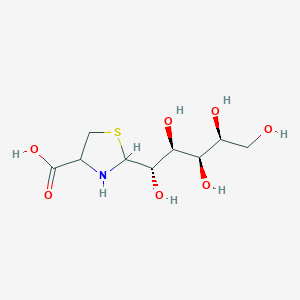

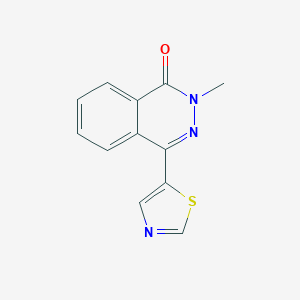

Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate (SATB) is a chemical compound used in scientific research for labeling and detecting proteins. It is a fluorescent probe that allows for the visualization and identification of proteins in cells and tissues. SATB is synthesized through a complex process that involves several steps and requires specialized equipment.

Scientific Research Applications

Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is used in scientific research as a fluorescent probe for labeling and detecting proteins. It is commonly used in immunofluorescence assays, western blotting, and flow cytometry. This compound can be conjugated to antibodies, peptides, and other biomolecules to enable the detection of specific proteins in cells and tissues. This compound has been used to study a wide range of biological processes, including protein-protein interactions, protein localization, and protein expression.

Mechanism of Action

Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate works by binding to the primary amine groups on proteins through the succinimidyl ester. The thiazole ring and the azide group provide the fluorescent properties of the compound. When this compound is conjugated to a protein, it allows for the visualization and identification of the protein in cells and tissues. This compound is excited by light at a wavelength of 405 nm and emits light at a wavelength of 520 nm, which can be detected using a fluorescence microscope or flow cytometer.

Biochemical and Physiological Effects

This compound has no known biochemical or physiological effects on cells or tissues. It is a non-toxic compound that does not interfere with cellular processes. This compound is used as a tool for scientific research and does not have any therapeutic applications.

Advantages and Limitations for Lab Experiments

Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate has several advantages for lab experiments. It is a highly specific probe that can be conjugated to a wide range of biomolecules, including antibodies and peptides. This compound is also a highly sensitive probe that can detect low levels of protein expression. Additionally, this compound is easy to use and can be incorporated into a wide range of experimental protocols.

However, there are also limitations to the use of this compound in lab experiments. This compound requires specialized equipment and expertise in organic chemistry for its synthesis. It is also a relatively expensive probe compared to other labeling methods. Finally, this compound has limited photostability, which can affect the accuracy and reproducibility of experimental results.

Future Directions

For the use of Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate include improving its photostability and applying it in live-cell imaging studies.

Synthesis Methods

The synthesis of Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate involves several steps, including the formation of the azide group, the thiazole ring, and the succinimidyl ester. The process requires specialized equipment and expertise in organic chemistry. The final product is a yellow powder that is soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

properties

CAS RN |

131238-06-7 |

|---|---|

Molecular Formula |

C14H5F4N5O4S |

Molecular Weight |

415.28 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(4-azido-2,3,5,6-tetrafluorophenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C14H5F4N5O4S/c15-8-7(9(16)11(18)12(10(8)17)21-22-19)13-20-4(3-28-13)14(26)27-23-5(24)1-2-6(23)25/h3H,1-2H2 |

InChI Key |

OEIRWCMNZGTFEM-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |

Other CAS RN |

131238-06-7 |

synonyms |

SATFPT succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.